5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
The compound 5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (CAS: 941000-54-0) is a heterocyclic molecule featuring a 1,3-oxazole core substituted at positions 2, 4, and 5. Its molecular formula is C21H27N5O3S, with a molecular weight of 429.5 g/mol . Key structural elements include:
- 1,3-oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.
- 4-methylpiperazin-1-yl group at position 5: A six-membered ring with two nitrogen atoms, commonly used to enhance solubility and bioavailability.
- 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2: A sulfonamide-linked phenyl ring with a 4-methylpiperidine substituent, which may contribute to steric bulk and influence receptor binding.
However, specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-16-7-9-26(10-8-16)30(27,28)18-5-3-17(4-6-18)20-23-19(15-22)21(29-20)25-13-11-24(2)12-14-25/h3-6,16H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYYSWOEQALBOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of 1,4-dichlorobutane with ammonia, followed by methylation using methyl iodide.
Formation of the Piperidine Ring: The piperidine ring is synthesized by the reduction of pyridine using sodium borohydride, followed by methylation.
Formation of the Oxazole Ring: The oxazole ring is synthesized through the cyclization of an appropriate α-haloketone with an amide.
Coupling Reactions: The final compound is obtained by coupling the piperazine, piperidine, and oxazole intermediates under specific reaction conditions, typically involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or piperidine derivatives.
Scientific Research Applications
5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous heterocyclic derivatives:
Key Observations :
Core Heterocycle Differences: The target’s 1,3-oxazole core (vs. pyrazole, pyranopyrazole, or benzimidazole) offers distinct electronic properties. Oxazole’s lower basicity compared to pyrazole may reduce protonation at physiological pH, affecting solubility and membrane permeability .
4-Methylpiperazine in the target (vs. piperidine in or fluorobenzyl-piperazine in ) introduces a tertiary amine, increasing water solubility and bioavailability.
Molecular Weight and Drug-Likeness: The target’s molecular weight (429.5) aligns with Lipinski’s rule of five (<500 g/mol), favoring oral bioavailability.
Synthetic Complexity: Sulfonyl-linked substituents (as in the target and ) likely require sulfonation or coupling reactions, which are more synthetically challenging than the multicomponent reactions used for pyranopyrazoles .
Biological Activity
5-(4-Methylpiperazin-1-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine moiety, an oxazole ring, and a sulfonyl group. Its molecular formula is with a molecular weight of approximately 384.49 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, derivatives containing oxazole rings have been reported to exhibit cytotoxic effects against human cancer cells, with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown moderate to strong inhibition against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic processes .
Enzyme Inhibition
The compound also acts as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity is particularly relevant for potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's .
Study 1: Anticancer Efficacy
In a controlled study, the effects of the compound on human breast cancer cells were evaluated. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and increased expression of pro-apoptotic proteins .
Study 2: Antimicrobial Screening
A series of derivatives were synthesized and screened for antimicrobial activity. Notably, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus, showcasing significant potential as an antibacterial agent. The structure-activity relationship (SAR) analysis suggested that modifications in the piperazine ring enhanced antimicrobial potency .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activates intrinsic apoptotic pathways leading to programmed cell death.
- Enzyme Inhibition : Blocks AChE activity, affecting neurotransmitter levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
